

In Vitro and In Vivo Effects of OM-1700: A Technical Guide

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Compound of Interest

Compound Name: OM-1700
Cat. No.: B10821564

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Introduction

OM-1700 is a potent and selective, 1,2,4-triazole-based small molecule inhibitor of the enzyme Tankyrase (TNKS).[1][2][3] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of the WNT/ β -catenin and Hippo signaling pathways.[4][5] Dysregulation of these pathways is implicated in the development and progression of numerous cancers, making Tankyrase an attractive therapeutic target.[4][5] **OM-1700** targets the adenosine binding pocket of the TNKS1/2 catalytic domain with high selectivity.[5] This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of **OM-1700**, including detailed experimental methodologies and data presented for scientific evaluation.

Data Presentation

In Vitro Efficacy of OM-1700

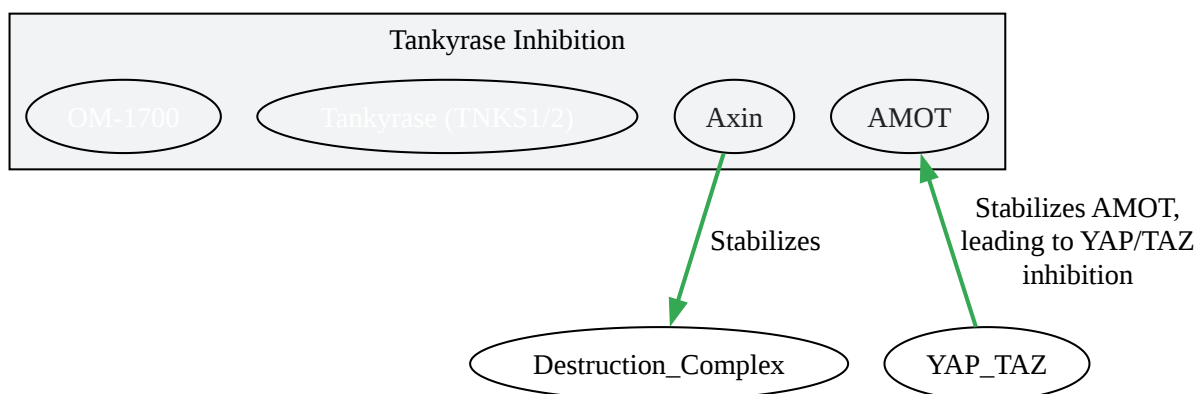
The in vitro activity of **OM-1700** has been characterized through biochemical and cell-based assays.

Assay Type	Target/Cell Line	Parameter	Value (nM)	Reference
Biochemical Assay	Tankyrase 1 (TNKS1)	IC50	127	[6]
Biochemical Assay	Tankyrase 2 (TNKS2)	IC50	14	[6]
Cell Growth Assay	COLO 320DM (Colon Cancer)	GI50	650	[1][6]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Signaling Pathways

OM-1700 exerts its effects primarily through the inhibition of Tankyrase, which in turn modulates the WNT/ β -catenin and Hippo signaling pathways.

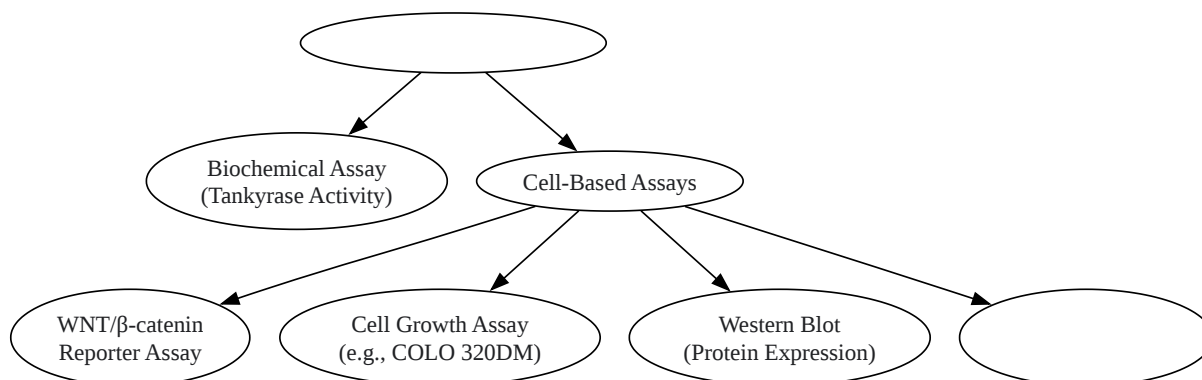


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Experimental Protocols

In Vitro Assays

A general workflow for the in vitro characterization of **OM-1700** is outlined below.



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1. Tankyrase Biochemical Assay

- Objective: To determine the direct inhibitory activity of **OM-1700** on recombinant Tankyrase 1 and 2 enzymes.
- Methodology:
 - Recombinant human TNKS1 or TNKS2 enzyme is incubated with a substrate (e.g., histone proteins) in an assay buffer.
 - Varying concentrations of **OM-1700** are added to the reaction mixture.
 - The enzymatic reaction is initiated by the addition of NAD⁺ and biotinylated NAD⁺.
 - The reaction is allowed to proceed for a defined period, during which the substrate becomes poly(ADP-ribosyl)ated (PARylated).
 - The extent of PARylation is quantified, often using a chemiluminescent method where the biotinylated-PAR product is detected with streptavidin-horseradish peroxidase (HRP).

- The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the **OM-1700** concentration.[5]

2. WNT/ β -catenin Signaling Reporter Assay

- Objective: To assess the functional effect of **OM-1700** on the WNT/ β -catenin signaling pathway in a cellular context.
- Methodology:
 - A suitable cell line (e.g., HEK293) is transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid. This plasmid contains binding sites for the TCF/LEF transcription factors, which are activated by β -catenin.
 - A control plasmid expressing a constitutive reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
 - The transfected cells are treated with various concentrations of **OM-1700**.
 - WNT signaling is stimulated, for example, by the addition of Wnt3a-conditioned media.
 - After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
 - The TCF/LEF-driven luciferase signal is normalized to the control reporter signal. The IC₅₀ value, representing the concentration of **OM-1700** that causes a 50% reduction in signaling, is then determined.[5]

3. Cell Growth and Viability Assay

- Objective: To evaluate the anti-proliferative effect of **OM-1700** on cancer cell lines.
- Methodology:
 - The COLO 320DM colon cancer cell line, which is known to be sensitive to Tankyrase inhibitors, is seeded in 96-well plates.
 - The cells are treated with a range of concentrations of **OM-1700**.

- After a specified incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a suitable method, such as the MTS or MTT assay.
- The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.[1]

In Vivo Models

While specific in vivo data for **OM-1700** is not extensively published, studies on its structurally related and more potent derivative, OM-153, provide insights into the potential in vivo effects. These studies typically utilize mouse xenograft models.[4]

1. Mouse Xenograft Model for Efficacy Studies

- Objective: To assess the anti-tumor efficacy of a Tankyrase inhibitor in a living organism.
- Methodology:
 - Cell Implantation: A human cancer cell line, such as COLO 320DM, is cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
 - Tumor Growth: The tumors are allowed to grow to a palpable size.
 - Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives the Tankyrase inhibitor (e.g., OM-153) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.
 - Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
 - Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. The tumors are then excised for further analysis (e.g., western blotting for pharmacodynamic markers).
 - Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[4]

Conclusion

OM-1700 is a potent inhibitor of Tankyrase 1 and 2 with demonstrated in vitro activity against a colon cancer cell line. Its mechanism of action involves the modulation of the WNT/ β -catenin and Hippo signaling pathways, which are critical in cancer pathogenesis. While in vivo data for **OM-1700** is limited, studies on its derivative, OM-153, suggest potential for anti-tumor efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for the further investigation and development of **OM-1700** and other Tankyrase inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of **OM-1700**.

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